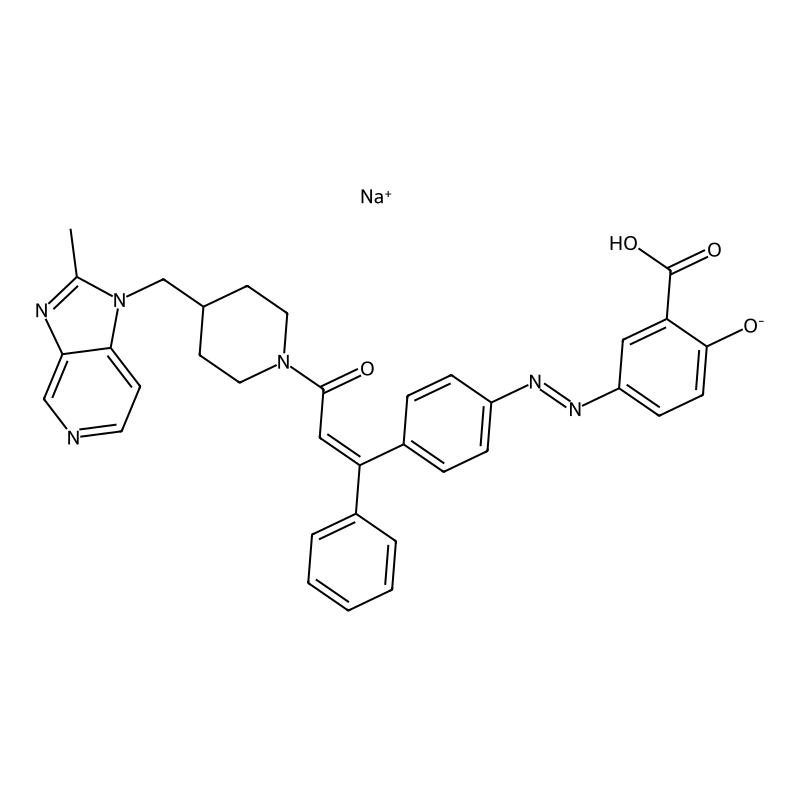Dersalazine sodium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Dersalazine sodium is a novel chemical compound that combines a potent platelet activating factor antagonist (designated as UR-12715) with 5-aminosalicylic acid through an azo bond. This unique structure grants it distinct pharmacological properties, particularly in the treatment of inflammatory bowel diseases, such as ulcerative colitis. The molecular formula for dersalazine sodium is C35H32N6O4, and it has been classified as a small molecule drug. Its mechanism of action primarily involves antagonism of the platelet activating factor receptor, leading to anti-inflammatory effects in the gastrointestinal tract .
- Formation of Azo Bond: The initial step combines the platelet activating factor antagonist with 5-aminosalicylic acid through an azo linkage.
- Catalytic Hydrogenation: This process is employed to reduce nitro groups within the compound, facilitating the formation of the desired amine structures.
- Column Chromatography: This technique is used to purify the final product by separating it from unreacted starting materials and byproducts .
Dersalazine sodium exhibits significant biological activity, particularly in its anti-inflammatory properties. Research has demonstrated its effectiveness in reducing inflammation in various models of colitis:
- In vivo Studies: In rat models of trinitrobenzene sulfonic acid-induced colitis, dersalazine sodium has shown to decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 .
- Clinical Trials: Phase II clinical trials indicated that patients treated with dersalazine sodium experienced clinical remission and reduced expression of inflammatory genes compared to those receiving standard treatments like mesalazine .
Dersalazine sodium can be synthesized through a multi-step process involving:
- Protection of Amines: The piperidine nitrogen is protected using a Boc (tert-butyloxycarbonyl) group.
- Condensation Reactions: The protected amine is then reacted with various aromatic compounds to introduce necessary functional groups.
- Hydrogenation and Cyclization: Subsequent hydrogenation and cyclization steps yield the final compound.
- Purification: Final purification is achieved through column chromatography to isolate the desired isomer .
Dersalazine sodium has potential applications in:
- Treatment of Ulcerative Colitis: It is primarily investigated for its therapeutic effects in managing ulcerative colitis due to its anti-inflammatory properties.
- Research on Inflammatory Bowel Disease: The compound serves as a valuable tool for studying the mechanisms underlying inflammatory bowel diseases and testing new therapeutic strategies .
Studies on the interactions of dersalazine sodium have revealed:
- Cytokine Modulation: It modulates cytokine production, particularly reducing interleukin-17 levels, which play a critical role in inflammatory responses associated with bowel diseases.
- Safety Profile: Clinical trials have reported mild adverse effects, such as increased liver enzymes, but these were reversible upon discontinuation of treatment . Regular monitoring of liver function tests is recommended during treatment.
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Mesalazine | Anti-inflammatory via inhibition of leukotriene synthesis | Established treatment for ulcerative colitis |
| Sulfasalazine | Combines 5-aminosalicylic acid and sulfapyridine | Effective but may cause hypersensitivity reactions |
| Olsalazine | Prodrug that releases 5-aminosalicylic acid | Less effective than mesalazine |
| Balsalazide sodium | Prodrug that releases 5-aminosalicylic acid | Directly targets colon; fewer systemic effects |
Dersalazine sodium's dual action as a platelet activating factor antagonist and its ability to modulate inflammatory cytokines make it a unique candidate among these compounds, particularly for patients who may not respond well to traditional therapies .








